4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}BIS(3-METHYL-1-PHENYL-1{H}-PYRAZOL-5-OL) is a complex organic compound with a molecular formula of C({26})H({20})N({2})O({2}) This compound is known for its unique structure, which includes biphenyl, nitrilo, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}BIS(3-METHYL-1-PHENYL-1{H}-PYRAZOL-5-OL) typically involves the condensation of biphenyl-4,4’-dicarbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}BIS(3-METHYL-1-PHENYL-1{H}-PYRAZOL-5-OL) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}BIS(3-METHYL-1-PHENYL-1{H}-PYRAZOL-5-OL) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}BIS(3-METHYL-1-PHENYL-1{H}-PYRAZOL-5-OL) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}DIPHENOL
- 4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}DIBENZONITRILE
Uniqueness
What sets 4,4’-{BIPHENYL-4,4’-DIYLBIS[NITRILO({E})METHYLYLIDENE]}BIS(3-METHYL-1-PHENYL-1{H}-PYRAZOL-5-OL) apart from similar compounds is its unique combination of biphenyl, nitrilo, and pyrazolyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H28N6O2 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4-[[4-[4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]phenyl]phenyl]iminomethyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C34H28N6O2/c1-23-31(33(41)39(37-23)29-9-5-3-6-10-29)21-35-27-17-13-25(14-18-27)26-15-19-28(20-16-26)36-22-32-24(2)38-40(34(32)42)30-11-7-4-8-12-30/h3-22,41-42H,1-2H3 |
InChI Key |
HEWZSJKOSTUGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(N(N=C4C)C5=CC=CC=C5)O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
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